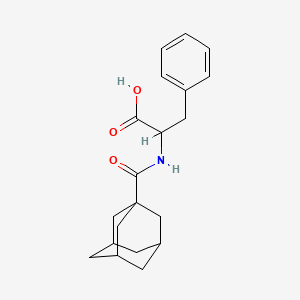

2-(Adamantan-1-ylformamido)-3-phenylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Adamantan-1-ylformamido)-3-phenylpropanoic acid is a compound that contains an adamantane core . Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. It has a unique cage-like structure, which is composed of three cyclohexane rings .

Synthesis Analysis

The synthesis of adamantyl derivatives involves reactions carried out in sulfuric acid media . For instance, N-Adamantylated amides have been synthesized from 1-adamantyl nitrate . In another example, functionally substituted oxiranes were synthesized by epoxidation of unsaturated compounds of the adamantane series with m-chloroperoxybenzoic acid .Molecular Structure Analysis

The molecular structure of this compound has been determined by NMR spectroscopy, mass spectrometry, and X-ray analysis .Chemical Reactions Analysis

In chemical reactions, this compound exhibits high reactivity, offering extensive opportunities for its utilization as a starting material for the synthesis of various functional adamantane derivatives . For example, the reaction of oxirane 2c with 98% nitric acid in carbon tetrachloride at –10°C gave 2-(adamantan-1-yl)-3-hydroxypropanoic acid .Scientific Research Applications

Therapeutic Potential and Chemical Innovation

2-(Adamantan-1-ylformamido)-3-phenylpropanoic acid, while not directly highlighted, shares structural motifs with compounds studied for their broad spectrum of biological activities and potential therapeutic applications. Analogous compounds, such as caffeic acid (CA) derivatives, have been extensively studied, revealing a variety of biological activities including potential therapeutic interest in diseases associated with oxidative stress. The innovative development of new chemical entities based on these scaffolds continues to be a significant trend in drug discovery programs, highlighting the relevance of structural analogs like this compound in pharmaceutical research (Silva, Oliveira, & Borges, 2014).

Anticancer Research

Compounds structurally related to this compound, such as cinnamic acid derivatives, have garnered attention for their anticancer potentials. These derivatives have been recognized for their traditional as well as recent antitumor agents, indicating a rich medicinal tradition and underlining the importance of the phenylpropanoid framework in medicinal research. The exploration of cinnamoyl derivatives for antitumor efficacy showcases the ongoing interest in structurally related compounds (De, Baltas, & Bedos-Belval, 2011).

Neurodegenerative Diseases Treatment

The pharmacological potential of adamantane-based scaffolds, including compounds similar to this compound, has been extensively evaluated for the treatment of neurodegenerative diseases. Certain adamantane derivatives, like amantadine and memantine, are currently used for treating conditions such as Alzheimer's and Parkinson's diseases. The study of adamantane derivatives highlights the promising direction of research for developing new therapeutic agents targeting neurodegenerative diseases (Dembitsky, Gloriozova, & Poroikov, 2020).

Biomedical Applications

Chitosan and its derivatives, while not directly this compound, showcase the wide applicability of compounds with functional groups capable of chelation and complexation. Chitosan's unique properties, such as the ability to form complexes with metal ions and its use in various biomedical applications, underscore the potential of structurally related compounds for similar applications (Miretzky & Cirelli, 2009).

Mechanism of Action

Target of Action

Adamantane derivatives have been known to exhibit high reactivity, making them useful as starting materials for the synthesis of various functional adamantane derivatives .

Mode of Action

It’s known that adamantyl-substituted epibromohydrins react with nitrogen, oxygen, and sulfur nucleophiles to give only halogen substitution products . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

It’s known that adamantane derivatives can be utilized in the synthesis of various bioactive compounds and pharmaceuticals , suggesting that they may affect multiple biochemical pathways.

Result of Action

It’s known that some adamantyl derivatives of polynitrogen heterocycles have shown high inhibitory activity against h1n1 influenza a viruses , suggesting that this compound may have similar effects.

Future Directions

The future directions for 2-(Adamantan-1-ylformamido)-3-phenylpropanoic acid could involve further exploration of its potential as an inhibitor of the human soluble epoxide hydrolase (hsEH) . Additionally, the development of convenient methods for introducing an NH group into the adamantane core via carbocation transformations could be a promising area of research .

properties

IUPAC Name |

2-(adamantane-1-carbonylamino)-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c22-18(23)17(9-13-4-2-1-3-5-13)21-19(24)20-10-14-6-15(11-20)8-16(7-14)12-20/h1-5,14-17H,6-12H2,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOZZGCEUIQCFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC4=CC=CC=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1397003-14-3 |

Source

|

| Record name | 2-[(adamantan-1-yl)formamido]-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride](/img/structure/B2752193.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2752194.png)

![8-(4-Fluorophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2752199.png)

![2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2752200.png)

![2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2752201.png)

![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2752208.png)

![N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2752213.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenylsulfanylpurine-2,6-dione](/img/structure/B2752215.png)